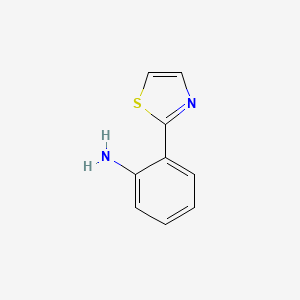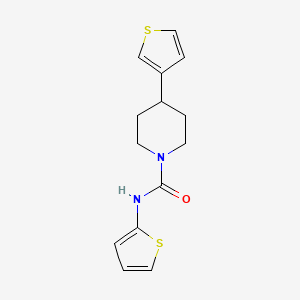![molecular formula C21H23N3O3S2 B2388022 (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone CAS No. 612525-05-0](/img/structure/B2388022.png)
(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic molecule that belongs to the family of sulfonamide compounds. This compound is notable for its intriguing structural features, which include an azepane ring, a sulfonyl group, and a benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone generally involves multi-step reactions. One typical synthetic route could start with the functionalization of a benzimidazole derivative by introducing a methylthio group. This intermediate can then undergo a coupling reaction with a sulfonyl azepane derivative in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired compound.
Industrial Production Methods
For industrial production, scalability and cost-efficiency are crucial. This process often employs batch or continuous flow synthesis. Optimization of reaction conditions, such as solvent selection, temperature, and reaction time, is essential to achieve high yield and purity of the product. Catalysts and purification techniques are also optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound may be reduced under specific conditions to modify its functional groups, like converting sulfonyl to sulfide.
Substitution: : Various substitution reactions can occur at different positions of the aromatic ring, azepane, and benzimidazole moieties.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere.
Substitution: : Catalysts like palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) in appropriate solvents.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of sulfide derivatives.
Substitution: : Introduction of various functional groups such as halides, nitro, or alkyl groups at specific positions.
Scientific Research Applications
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups. It's particularly useful in the development of pharmaceuticals and agrochemicals.
In Biology
In Medicine
Due to its structural features, this compound can serve as a lead molecule in drug discovery, particularly in the search for new antibacterial, antifungal, or anticancer agents.
In Industry
In industrial settings, it may be used in the production of specialty chemicals, materials science, and as a precursor for functional polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzimidazole groups are known to interact with protein active sites, inhibiting or modifying their activity. Pathways involved may include enzyme inhibition, receptor modulation, and altering signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: : Like benzimidazole sulfonamides.
Sulfonamide compounds: : Like sulfa drugs with varying aryl or heteroaryl groups.
Azepane derivatives: : Compounds with azepane rings but different functional groups.
Uniqueness
What sets (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone apart is its unique combination of an azepane ring, sulfonyl group, and benzimidazole moiety, providing distinct chemical and biological properties. This structural diversity enables unique interaction profiles and mechanisms of action, making it valuable in various research fields.
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(2-methylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-28-21-22-18-8-4-5-9-19(18)24(21)20(25)16-10-12-17(13-11-16)29(26,27)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUFCDLCFYRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)


![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)





